
3-(2,5-Difluorobenzoyl)isonicotinic acid
Overview
Description
3-(2,5-Difluorobenzoyl)isonicotinic acid is an organic compound with the molecular formula C13H7F2NO3. It is a derivative of isonicotinic acid, where the benzoyl group is substituted with two fluorine atoms at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorobenzoyl)isonicotinic acid typically involves the reaction of 2,5-difluorobenzoyl chloride with isonicotinic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorobenzoyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2,5-Difluorobenzoyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in the formation of metal-organic frameworks.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorobenzoyl)isonicotinic acid is not well-documented. its derivatives, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall. This inhibition is achieved through the formation of an adduct with NADH, which subsequently inhibits the enzyme InhA .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A precursor to isoniazid, used in the treatment of tuberculosis.
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position
Uniqueness
3-(2,5-Difluorobenzoyl)isonicotinic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to its non-fluorinated counterparts.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 3-(2,5-Difluorobenzoyl)isonicotinic acid, and what key intermediates should be prioritized?
- Methodological Answer : A common approach involves coupling 2,5-difluorobenzoyl chloride with isonicotinic acid derivatives. Intermediate prioritization includes fluorinated aromatic precursors (e.g., 4-bromo-2,5-difluorobenzoic acid ) and boronic esters for Suzuki-Miyaura cross-coupling. Hydrolysis of ester-protected intermediates under acidic conditions (e.g., HCl/THF) is critical to yield the carboxylic acid moiety. Control reaction stoichiometry and use anhydrous conditions to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing fluorinated aromatic compounds like this compound?
- Methodological Answer :
- 1H/19F NMR : Essential for confirming fluorobenzoyl regiochemistry and monitoring coupling efficiency. Use certified reference materials (e.g., CRM4601-b for 19F NMR ).
- LC-MS : Validates molecular weight and purity.
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorinated aromatic bands.
- XRD : Resolves crystalline structure ambiguities. Cross-reference with NIST’s fluorobenzoic acid data for spectral validation .
Q. What safety precautions are critical when handling fluorinated aromatic acids during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal hazards .
- Avoid exposure to moisture to prevent HF release during hydrolysis.
- Store at 0–6°C for stability, as recommended for fluorinated boronic acids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd(PPh₃)₄), solvents (DMF vs. THF), and temperatures.
- In-line monitoring : Use HPLC to track intermediate formation and minimize byproducts.
- Separation techniques : Apply membrane filtration or column chromatography (silica gel, gradient elution) for purification .
- Yield improvement : Optimize stoichiometry (1:1.2 molar ratio of acid chloride to isonicotinate) .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected peaks in 19F NMR) of fluorinated benzoic acid derivatives?
- Methodological Answer :
- Cross-validation : Compare with certified 19F NMR data (e.g., CRM4601-b ) and computational predictions (DFT calculations for chemical shifts).
- Isotopic labeling : Use deuterated analogs (e.g., 1-bromo-2,5-difluorobenzene-d3 ) to isolate signal interference.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex mixtures .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- DFT simulations : Model electronic effects of fluorine substituents on reaction pathways (e.g., electrophilic substitution barriers).
- Molecular docking : Predict binding affinities for biological studies.
- Solvent modeling : Use COSMO-RS to optimize solubility and stability in polar aprotic solvents .
Q. How to design a study investigating the structure-activity relationship (SAR) of fluorinated isonicotinic acid derivatives in medicinal chemistry?
- Methodological Answer :
- SAR framework :
Variable | Parameter Tested | Assay Type |
---|---|---|
Fluorine position | 2,5- vs. 3,4-substitution | Enzyme inhibition (IC₅₀) |
Carboxylic acid bioisosteres | Tetrazole replacement | Cell-based toxicity |
- Link to theoretical frameworks (e.g., Hammett constants for electronic effects) .
- Validate hypotheses via crystallography or MD simulations .
Properties
IUPAC Name |
3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-7-1-2-11(15)9(5-7)12(17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGPJPJWWFYDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=C(C=CN=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.